molecular formula C20H14N4O3 B249861 6-Amino-4-(1,3-benzodioxol-5-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(1,3-benzodioxol-5-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B249861
M. Wt: 358.3 g/mol
InChI Key: LSGFUPCPGBWXMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-4-(1,3-benzodioxol-5-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 6-Amino-4-(1,3-benzodioxol-5-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is not fully understood. However, it is believed to inhibit the activity of enzymes that are involved in cancer cell growth and proliferation. It may also disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
6-Amino-4-(1,3-benzodioxol-5-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been shown to have low toxicity in animal studies. It has been found to be well-tolerated and does not cause significant adverse effects. It has also been found to have good bioavailability, which makes it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Amino-4-(1,3-benzodioxol-5-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in lab experiments include its high yield of synthesis, low toxicity, and good bioavailability. However, its limitations include the need for further optimization of its synthesis method and a better understanding of its mechanism of action.

Future Directions

There are several future directions for the study of 6-Amino-4-(1,3-benzodioxol-5-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. These include:
1. Further optimization of its synthesis method to improve yield and purity.
2. Studying its potential applications in the treatment of other diseases, such as Alzheimer's and Parkinson's disease.
3. Investigating its mechanism of action at the molecular level to better understand its effects on cancer cells, bacteria, and fungi.
4. Developing new derivatives of this compound to improve its potency and selectivity.
5. Conducting clinical trials to evaluate its safety and efficacy in humans.
In conclusion, 6-Amino-4-(1,3-benzodioxol-5-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a promising compound with potential applications in the field of medicinal chemistry. Its synthesis method has been optimized, and it has shown promising results in scientific research. Further studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 6-Amino-4-(1,3-benzodioxol-5-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been achieved through several methods. One such method involves the reaction of 5-(1,3-benzodioxol-5-yl)-3-phenyl-1,2-dihydropyrrole-2-carbonitrile with hydrazine hydrate and acetic acid. Another method involves the reaction of 5-(1,3-benzodioxol-5-yl)-3-phenyl-2-thioxo-1,2,4-triazolidin-4-one with ethyl cyanoacetate. These methods have been optimized to produce high yields of the compound.

Scientific Research Applications

6-Amino-4-(1,3-benzodioxol-5-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has shown potential applications in the field of medicinal chemistry. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antibacterial and antifungal properties.

properties

Product Name

6-Amino-4-(1,3-benzodioxol-5-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Molecular Formula

C20H14N4O3

Molecular Weight

358.3 g/mol

IUPAC Name

6-amino-4-(1,3-benzodioxol-5-yl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C20H14N4O3/c21-9-13-16(12-6-7-14-15(8-12)26-10-25-14)17-18(11-4-2-1-3-5-11)23-24-20(17)27-19(13)22/h1-8,16H,10,22H2,(H,23,24)

InChI Key

LSGFUPCPGBWXMJ-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C3C(=C(OC4=NNC(=C34)C5=CC=CC=C5)N)C#N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3C(=C(OC4=NNC(=C34)C5=CC=CC=C5)N)C#N

Origin of Product

United States

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